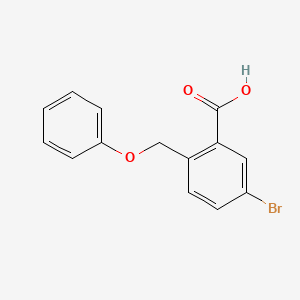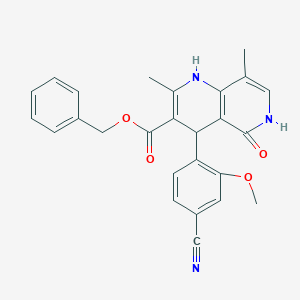
Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate is a complex organic compound with a unique structure that includes a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves multiple steps. One common method includes the use of vanillin as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the naphthyridine core . The final step involves esterification to introduce the benzyl ester group .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy and cyano groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise as a non-steroidal antagonist of the mineralocorticoid receptor, which may be useful in the treatment of cardiovascular and renal disorders such as heart failure and diabetic nephropathy .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mecanismo De Acción
The mechanism by which Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate exerts its effects involves binding to specific molecular targets. For example, as a mineralocorticoid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing the effects of aldosterone in the body . This can lead to decreased blood pressure and reduced risk of cardiovascular events.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl cyanide: This compound shares the methoxy and cyano functional groups but lacks the naphthyridine core.
2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione: This compound has a similar cyano and methoxy substitution pattern but features a different core structure.
Propiedades
Fórmula molecular |
C26H23N3O4 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-4,6-dihydro-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C26H23N3O4/c1-15-13-28-25(30)23-22(19-10-9-18(12-27)11-20(19)32-3)21(16(2)29-24(15)23)26(31)33-14-17-7-5-4-6-8-17/h4-11,13,22,29H,14H2,1-3H3,(H,28,30) |
Clave InChI |
FKGVTEUBQKTHMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)OCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


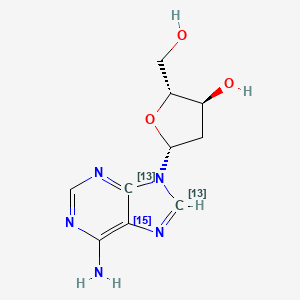
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
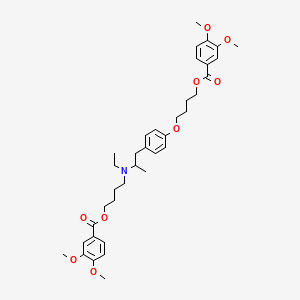
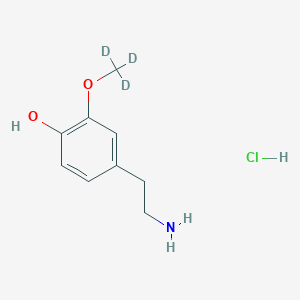
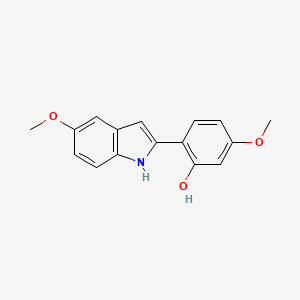
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
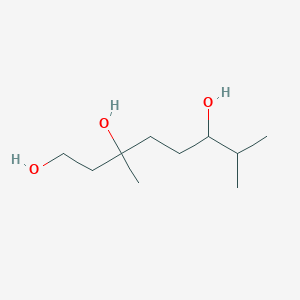
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)

